molecular formula C10H7N3S B8497138 7-Thiazol-2-yl-imidazo[1,2-a]pyridine

7-Thiazol-2-yl-imidazo[1,2-a]pyridine

カタログ番号: B8497138
分子量: 201.25 g/mol
InChIキー: DUDWEEAQZRSOGH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Thiazol-2-yl-imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C10H7N3S and its molecular weight is 201.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Activity

7-Thiazol-2-yl-imidazo[1,2-a]pyridine derivatives have shown promising anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

Case Study:
A study demonstrated that a specific derivative exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains. The compound has displayed moderate to high activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

CompoundBacterial StrainZone of Inhibition (mm)
AStaphylococcus aureus15
BE. coli18
CCandida albicans12

This table summarizes the antimicrobial activity of selected derivatives, showcasing their potential as alternative treatments for infections .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. These compounds can inhibit the release of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Case Study:
In an experimental model of inflammation, a derivative significantly reduced edema and inflammatory markers compared to control groups. This suggests potential applications in conditions like rheumatoid arthritis .

Neurological Applications

The neuroprotective effects of this compound have been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds in this class have shown affinity for β-amyloid plaques, indicating their potential role in mitigating cognitive decline.

Research Findings:
A recent study indicated that certain derivatives could inhibit the aggregation of β-amyloid peptides, thereby reducing neurotoxicity in neuronal cell cultures . This opens avenues for developing therapies aimed at Alzheimer's disease.

Synthesis and Structural Modifications

The synthesis of this compound involves various methods, including multicomponent reactions and condensation techniques. Structural modifications can enhance biological activity and selectivity for specific targets.

Synthesis Overview:
Recent advancements have focused on optimizing synthetic routes to improve yield and purity while exploring different substituents that can enhance pharmacological properties .

特性

分子式

C10H7N3S

分子量

201.25 g/mol

IUPAC名

2-imidazo[1,2-a]pyridin-7-yl-1,3-thiazole

InChI

InChI=1S/C10H7N3S/c1-4-13-5-2-11-9(13)7-8(1)10-12-3-6-14-10/h1-7H

InChIキー

DUDWEEAQZRSOGH-UHFFFAOYSA-N

正規SMILES

C1=CN2C=CN=C2C=C1C3=NC=CS3

製品の起源

United States

Synthesis routes and methods

Procedure details

In a 500 mL round bottom flask, stir a suspension of 7-chloro-imidazo[1,2-a]pyridine (7.5 g, 49.2 mmol) in 250 mL 1,4-dioxane with bis(pinacolato)diboron (13.74 g, 54.1 mmol, 1.1 eq), potassium acetate (7.24 g, 73.8 mmol, 1.5 eq) and tricyclohexylphosphine (1.66 g. 5.9 mmol, 0.12 eq). Deoxygenate the resulting slurry with two cycles of evacuation and bubbling nitrogen through the slurry for 10 minutes each. Fit the flask with a reflux condenser and add tris(dibenzylidineacetone)dipalladium (0) (2.25 g, 2.45 mmol, 0.05 eq) and stir the mixture under nitrogen at 80° C. overnight. Filter the hot mixture over a ˜1 cm pad of celite, wash with 50 mL 1,4-dioxane, then concentrate the combined filtrate and wash to give a brown pasty solid. Suspend a portion of the solid (32.8 mmol) in 80 mL of dioxane, combine with 41.25 mL of 2 M aqueous sodium carbonate (82.5 mmol, 2.5 eq) and 2-bromothiazole (4.38 mL, 8.07 g, 49.2 mmol, 1.5 eq), then deoxygenate twice via evacuation and bubbling nitrogen through the suspension. Add tetrakis (triphenylphosphine) palladium (1.89 g, 1.64 mmol, 0.05 eq), fit the flask with a reflux condenser and stir the mixture under nitrogen at 100° C. overnight. Filter the dark brown-black hot mixture through a 1 cm pad of Celite®, wash with 50 mL dioxane, then apply the combined filtrate and wash equally to three 25 g SCX Mega Bond-Elut™ SCX cartridges (Varian) each pre-washed with 200 mL 1:1 CH2Cl2:MeOH. After loading with vacuum assist, wash each cartridge with 300 mL 1:1 CH2Cl2:MeOH, then elute with 160 mL 1:1 CH2Cl2:2 M NH3-MeOH. Concentrate the combined eluates in vacuo and purify through a 330 g silica gel cartridge using a 0 to 5% methanol gradient in dichloromethane. Concentrate the pooled clean fractions and dry to yield 3 g (45%) of 7-thiazol-2-yl-imidazo[1,2-a]pyridine as a tan solid. MS (ES) mm/z 202, (M+1).
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.89 g
Type
catalyst
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
13.74 g
Type
reactant
Reaction Step Three
Name
potassium acetate
Quantity
7.24 g
Type
reactant
Reaction Step Three
Quantity
1.66 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
[Compound]
Name
tris(dibenzylidineacetone)dipalladium (0)
Quantity
2.25 g
Type
reactant
Reaction Step Four
[Compound]
Name
solid
Quantity
32.8 mmol
Type
reactant
Reaction Step Five
Quantity
41.25 mL
Type
reactant
Reaction Step Six
Quantity
4.38 mL
Type
reactant
Reaction Step Seven

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。